Pomalidomide-C2-Acid: A Technical Guide for Targeted Protein Degradation
Pomalidomide-C2-Acid: A Technical Guide for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Pomalidomide-C2-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide is a derivative of thalidomide and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[][2] By incorporating a linker with a terminal carboxylic acid, such as in Pomalidomide-C2-acid, this molecule becomes a versatile anchor point for conjugation to a target protein ligand, enabling the creation of bifunctional PROTACs designed for targeted protein degradation.[3][4]
Chemical Structure and Properties
The designation "Pomalidomide-C2-acid" can refer to several related structures depending on the exact nature of the linker attachment. The common feature is a pomalidomide core linked to a short-chain carboxylic acid. Below are the properties for two distinct compounds identified under similar nomenclature, both of which are utilized in PROTAC development.
Structure A: Pomalidomide-CO-C2-acid
This structure features a succinic acid linker attached via an amide bond to the 4-amino group of the pomalidomide phthaloyl ring.
| Property | Value | Reference |
| Synonyms | Pomalidomide-4'-CO-C2-acid | [5] |
| Molecular Formula | C₁₇H₁₅N₃O₇ | [5] |
| Molecular Weight | 373.32 g/mol | [5] |
| CAS Number | 2417174-32-2 | [5] |
| SMILES | OC(=O)CCC(=O)NC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 | [5] |
| Purity (HPLC) | ≥ 95% | [5] |
| Storage Conditions | Refrigerated | [5] |
| Shipping Conditions | Room temperature | [5] |
Structure B: Pomalidomide-C2-acid
This structure features a propanoic acid linker attached via an amine bond at the 4-position of the pomalidomide phthaloyl ring.
| Property | Value | Reference |
| Appearance | Solid, Off-white to yellow | [3] |
| Molecular Formula | C₁₆H₁₅N₃O₆ | [3] |
| Molecular Weight | 345.31 g/mol | [3] |
| CAS Number | 2225940-46-3 | [3] |
| SMILES | O=C(CCNC1=CC=CC(C(N2C3C(NC(CC3)=O)=O)=O)=C1C2=O)O | [3] |
| Solubility | DMSO: 50 mg/mL (144.80 mM) | [3] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |
Mechanism of Action
Pomalidomide exerts its therapeutic effects by acting as a "molecular glue."[6] It binds directly to Cereblon (CRBN), the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[][7] This binding event does not inhibit the ligase; instead, it beneficially alters its substrate specificity.[8][9] The pomalidomide-CRBN complex creates a novel binding surface that recruits "neosubstrates," which are not typically targeted by CRBN alone.[6]
The primary neosubstrates responsible for pomalidomide's anti-myeloma and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] Once IKZF1 and Aiolos are recruited to the CRL4-CRBN complex, they are polyubiquitinated, marking them for degradation by the cell's proteasome.[][10] The degradation of these transcription factors leads to two major downstream effects:
-
Direct Anti-Tumor Activity: The destruction of IKZF1/3 causes downregulation of key myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, which induces apoptosis in tumor cells.[][6]
-
Immunomodulatory Effects: The degradation of IKZF1/3 in T cells leads to increased production of Interleukin-2 (IL-2), enhanced T cell and Natural Killer (NK) cell activity, and a more robust anti-tumor immune response.[][11][12]
Signaling Pathway Visualization
The following diagram illustrates the molecular mechanism of pomalidomide-induced protein degradation.
Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN E3 ligase complex.
Experimental Protocols
This section details key methodologies for the synthesis and evaluation of pomalidomide-based molecules.
Protocol 1: Synthesis of Pomalidomide-Linker Conjugate
This protocol describes a general method for conjugating an amine-containing linker to a pomalidomide core via nucleophilic aromatic substitution (SₙAr), adapted from procedures for analogous compounds.[2][13][14]
Materials:
-
4-Fluoropomalidomide (or 4-fluorothalidomide as a precursor)
-
Amine-linker-acid with a protected carboxylic acid (e.g., tert-butyl 3-aminopropanoate) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA) for deprotection
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Methodology:
-
Dissolve 4-fluoropomalidomide (1 equivalent) in anhydrous DMSO.
-
Add the protected amine-linker-acid (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction at 80-90 °C and monitor its progress using LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMSO and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected pomalidomide-linker conjugate.
-
For deprotection (e.g., of a tert-butyl ester), dissolve the purified product in dichloromethane (DCM) and add TFA. Stir at room temperature until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure to yield the final Pomalidomide-C2-acid product. Further purification can be performed by preparative HPLC if necessary.
Protocol 2: Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a compound to the CRBN-DDB1 protein complex.[13]
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently-labeled tracer ligand (e.g., fluorescein-labeled pomalidomide)
-
Pomalidomide-C2-acid (or other test compounds)
-
Pomalidomide (positive control)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a serial dilution of the Pomalidomide-C2-acid test compound and the pomalidomide positive control in assay buffer.
-
In the microplate, add the diluted compounds. Include wells with assay buffer only ("no inhibitor" control) and wells with buffer and tracer only ("no enzyme" control).
-
Add the CRBN-DDB1 protein complex to all wells except the "no enzyme" controls.
-
Add the fluorescent tracer to all wells at a fixed, final concentration.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (mP) of each well using the microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for Neosubstrate Degradation
This assay confirms the biological activity of a pomalidomide-based compound by measuring the degradation of its target neosubstrates, IKZF1 and IKZF3.[13][15]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide-C2-acid (or other test compounds)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Seed MM.1S cells in a 6-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compound, a positive control (pomalidomide), and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the vehicle control, normalized to the loading control.
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow for the development and evaluation of a PROTAC synthesized using Pomalidomide-C2-acid.
Caption: General experimental workflow for PROTAC synthesis and biological evaluation.
References
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide-C2-acid | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
- 5. medicine.missouri.edu [medicine.missouri.edu]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
